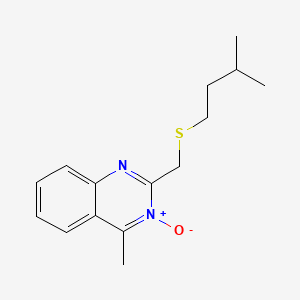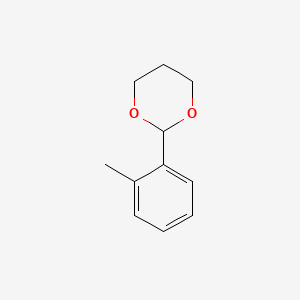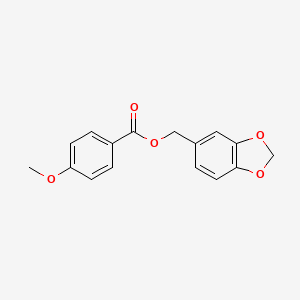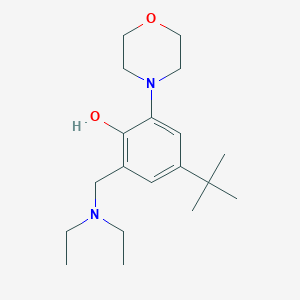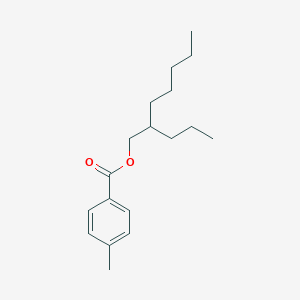
2-Propylheptyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propylheptyl 4-methylbenzoate is an organic compound with the molecular formula C17H26O2. It is an ester derived from 4-methylbenzoic acid and 2-propylheptanol. This compound is known for its applications in various industries, including cosmetics and personal care products, due to its emollient properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylheptyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2-propylheptanol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The general reaction conditions include:
Reactants: 4-methylbenzoic acid and 2-propylheptanol.
Catalyst: Concentrated sulfuric acid or hydrochloric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: The reaction can be performed in an organic solvent like toluene to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to obtain the pure ester.
Análisis De Reacciones Químicas
Types of Reactions
2-Propylheptyl 4-methylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-methylbenzoic acid and 2-propylheptanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 4-methylbenzoic acid and 2-propylheptanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols derived from the ester.
Aplicaciones Científicas De Investigación
2-Propylheptyl 4-methylbenzoate has several scientific research applications, including:
Cosmetics and Personal Care: Used as an emollient in formulations to provide a smooth and soft texture to the skin.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of certain drugs.
Industrial Applications: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Propylheptyl 4-methylbenzoate in its applications is primarily based on its chemical structure and properties. As an emollient, it forms a barrier on the skin’s surface, reducing water loss and providing a moisturizing effect. In drug delivery, it enhances the solubility and bioavailability of active pharmaceutical ingredients.
Comparación Con Compuestos Similares
Similar Compounds
Di(2-propylheptyl) phthalate: Another ester used as a plasticizer in the production of flexible PVC compounds.
Methyl benzoate: An ester with similar chemical properties but different applications, primarily used in fragrances and flavorings.
Uniqueness
2-Propylheptyl 4-methylbenzoate is unique due to its specific combination of 4-methylbenzoic acid and 2-propylheptanol, which imparts distinct emollient properties making it suitable for use in cosmetics and personal care products. Its ability to enhance the solubility of drugs also sets it apart from other esters.
Propiedades
Número CAS |
6323-91-7 |
|---|---|
Fórmula molecular |
C18H28O2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-propylheptyl 4-methylbenzoate |
InChI |
InChI=1S/C18H28O2/c1-4-6-7-9-16(8-5-2)14-20-18(19)17-12-10-15(3)11-13-17/h10-13,16H,4-9,14H2,1-3H3 |
Clave InChI |
GSTGXKPXKVRCRJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCC)COC(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


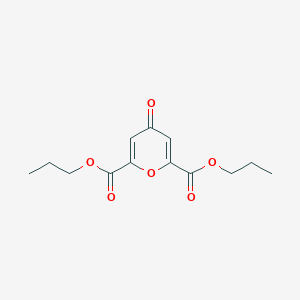
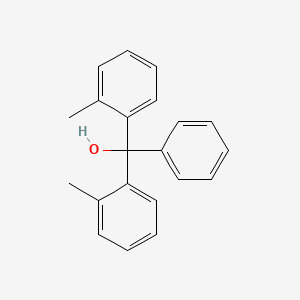
![1-[(Cyanomethyl)(methyl)amino]-1-deoxyhexitol](/img/structure/B14730057.png)
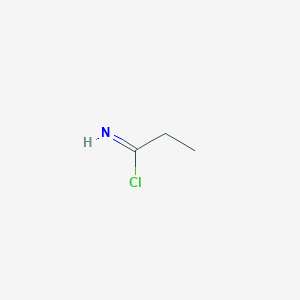

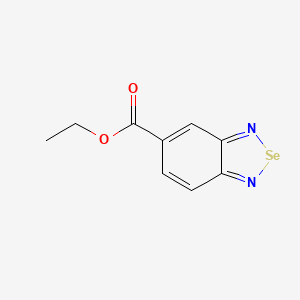
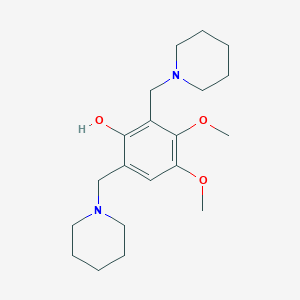
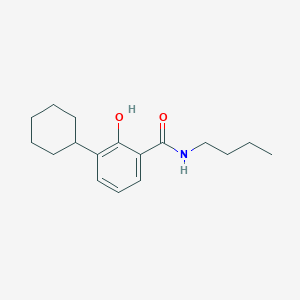
![[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14730089.png)
